Ezatiostat hydrochloride

Overview

Description

Ezatiostat hydrochloride is a small molecule drug that is an analog inhibitor of glutathione S-transferase P1-1 . It is investigated in clinical trials for treating myelodysplastic syndrome . This compound belongs to the peptides . It is known to target Glutathione S-transferase P .

Synthesis Analysis

Ezatiostat is a synthetic tripeptide analog of glutathione that has been shown to stimulate the proliferation of myeloid precursors . It is metabolized in vivo to the diacid, which is a potent and selective inhibitor of GST P1-1 .

Molecular Structure Analysis

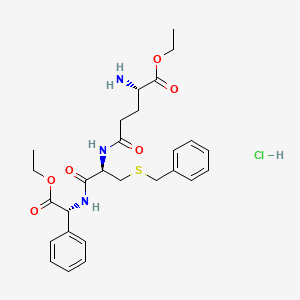

The molecular formula of Ezatiostat hydrochloride is C27H35N3O6S . The average molecular weight is 529.648 .

Chemical Reactions Analysis

Ezatiostat hydrochloride is a prodrug that is metabolized in vivo to the diacid, which is a potent and selective inhibitor of GST P1-1 . The concentration of the primary active metabolite, TLK236, increased proportionate to ezatiostat dosage .

Physical And Chemical Properties Analysis

Ezatiostat hydrochloride is a solid substance . It has a molecular weight of 529.65 and a CAS number of 168682-53-9 .

Scientific Research Applications

Treatment of Myelodysplastic Syndrome (MDS)

Ezatiostat hydrochloride has shown promise in the treatment of MDS, a group of diverse bone marrow disorders characterized by ineffective hematopoiesis. It is particularly noted for its activity in low to intermediate-1 risk MDS, where it has demonstrated significant clinical activity, including multilineage responses and durable red-blood-cell transfusion independence . Clinical trials have indicated that Ezatiostat can be an effective treatment option for patients who are resistant to growth factor therapy .

Hematopoietic Improvement

In clinical studies, Ezatiostat has been associated with hematologic improvement (HI) responses in patients with MDS. This includes improvements in erythroid lineage, leading to reduced dependency on red blood cell transfusions, and in some cases, complete transfusion independence . Additionally, it has shown bilineage and trilineage responses, indicating its potential to improve the overall bone marrow function .

Activation of MAPK Signaling Pathway

Ezatiostat’s mechanism of action involves the activation of the MAPK signaling pathway, specifically by activating ERK2. This intracellular action differentiates granulocytes and monocytes in HL60 cells and has myelostimulant activity in preclinical rodent models and human bone marrow cultures . This pathway is crucial for the proliferation and differentiation of hematopoietic progenitors.

Induction of Apoptosis in Cancer Cells

As a glutathione S-transferase P1-1 inhibitor, Ezatiostat promotes the maturation of hematopoietic progenitors and induces apoptosis in cancer cells . This dual action makes it a unique candidate for cancer therapy, particularly in hematologic malignancies where it can stimulate healthy blood cell production while targeting malignant cells.

Predictive Response Profiling

Ezatiostat has been used in predictive response profiling to identify patients most likely to respond to therapy before treatment initiation. Gene expression profiling has been utilized to construct a predictive score based on the biology of the disease and the molecular mechanism of action of the drug . This approach can optimize patient selection for Ezatiostat therapy, improving clinical outcomes.

Role in Hematopoiesis

Ezatiostat plays a role in hematopoiesis by stimulating the formation of bone marrow cells that are precursors to granulocytes, monocytes, erythrocytes, and platelets. This is particularly relevant for conditions characterized by depleted bone marrow, such as MDS, and as an adjunct therapy to counteract the common toxic effect of blood cell level reduction caused by standard chemotherapeutic drugs .

Mechanism of Action

Target of Action

Ezatiostat hydrochloride is known to target Glutathione S-transferase P (GSTP1-1) . GSTP1-1 is an enzyme that plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione .

Mode of Action

Ezatiostat is a small molecule drug that acts as an analog inhibitor of GSTP1-1 . It acts intracellularly on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by activating Extracellular signal-Regulated Kinase 2 (ERK2) . This interaction with its targets leads to changes in cellular processes, including the stimulation of bone marrow cells.

Biochemical Pathways

The primary biochemical pathway affected by ezatiostat is the MAPK signaling pathway . The activation of ERK2 in this pathway leads to downstream effects that stimulate the formation of bone marrow cells that are precursors to granulocytes and monocytes (white blood cells), erythrocytes (red blood cells), and platelets .

Pharmacokinetics

It is known that the concentration of the primary active metabolites increases proportionate to ezatiostat dosage .

Result of Action

Ezatiostat has myelostimulant activity in preclinical rodent models and human bone marrow cultures . It differentiates granulocytes and monocytes in HL60 cells . This results in the stimulation of the formation of bone marrow cells, which can be beneficial in conditions characterized by depleted bone marrow, such as myelodysplastic syndrome (MDS) .

Action Environment

The action, efficacy, and stability of ezatiostat can be influenced by various environmental factors. It’s worth noting that the effectiveness of ezatiostat can vary among individuals due to factors such as genetic differences, disease state, and other individual-specific factors .

Safety and Hazards

Future Directions

Ezatiostat hydrochloride has shown significant clinical activity, including multilineage responses as well as durable red-blood-cell transfusion independence . It has the potential for myelodysplastic syndrome (MDS) treatment . Further studies are warranted to determine the safety and efficacy of ezatiostat with lenalidomide in non-del (5q) Low to Int-1 risk MDS .

properties

IUPAC Name |

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O6S.ClH/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20;/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32);1H/t21-,22-,24+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDYQYNYISTAMO-GFDYFVENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182855 | |

| Record name | Ezatiostat hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ezatiostat hydrochloride | |

CAS RN |

286942-97-0 | |

| Record name | Ezatiostat hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286942970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezatiostat hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZATIOSTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D59N834676 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Ezatiostat Hydrochloride is a prodrug that is metabolized in vivo to its active form, TLK236. TLK236 is a potent and selective inhibitor of glutathione S-transferase P1-1 (GST P1-1). [, ] GST P1-1 is overexpressed in many hematologic cancers and negatively regulates the Jun N-terminal kinase (JNK) pathway. [, ] By inhibiting GST P1-1, Ezatiostat Hydrochloride leads to the dissociation of GST P1-1 from JNK, thereby activating JNK signaling. [] This activation promotes the growth and differentiation of normal hematopoietic cells and induces apoptosis in malignant cells. [, , ]

ANone: Unfortunately, the provided research abstracts do not disclose the specific molecular formula, weight, or spectroscopic data for Ezatiostat Hydrochloride. More detailed chemical characterization data may be found in patents or other publications related to the compound.

A: Clinical trials have shown that Ezatiostat Hydrochloride can lead to hematologic improvements in patients with MDS, specifically in reducing the need for red blood cell and platelet transfusions. [, ] Some patients even achieve transfusion independence. [] Studies highlight its efficacy in Low to Intermediate-1 risk MDS patients, with responses observed across various MDS subtypes. [, ]

A: Research suggests that pre-treatment gene expression profiling of bone marrow cells may help identify patients more likely to respond to Ezatiostat Hydrochloride. [] For instance, patients with lower expression of the JNK gene set in their bone marrow pre-therapy showed better responses to treatment. [] Furthermore, the expression levels of specific microRNAs, like miR-129, miR-802, and miR-155, have also been linked to treatment response. []

A: A Phase 1 dose-ranging study investigated the combination of Ezatiostat Hydrochloride with Lenalidomide in patients with non-deletion (5q) low to intermediate-1 risk MDS. [] The combination was found to be generally well-tolerated, with no unexpected toxicities reported. [] This suggests that Ezatiostat Hydrochloride may be safely combined with other therapies, but further research is needed to fully assess potential drug interactions.

ANone: Future research on Ezatiostat Hydrochloride may focus on:

- Optimizing its use in combination therapies: Investigating its efficacy and safety in combination with other drugs, such as Lenalidomide. []

- Refining patient selection: Validating the use of biomarkers for predicting treatment response, potentially personalizing therapy. []

- Developing more potent and selective GST P1-1 inhibitors: This could further improve efficacy and potentially reduce side effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)